{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride

purity quality control reproducibility

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a spirocyclic primary amine supplied as the hydrochloride salt, featuring a conformationally constrained 5‑oxaspiro[3.4]octane core with a pendant methylamine group. This scaffold belongs to the class of sp³‑rich, three‑dimensional building blocks increasingly sought in fragment‑based drug discovery to improve physicochemical and ADME profiles.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2089255-97-8
Cat. No. B2878862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
CAS2089255-97-8
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2(C1)CCC(O2)CN.Cl
InChIInChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H
InChIKeyVXYWNLKAEKEQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride (CAS 2089255-97-8): A Spirocyclic Amine Building Block for MedChem Procurement


{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a spirocyclic primary amine supplied as the hydrochloride salt, featuring a conformationally constrained 5‑oxaspiro[3.4]octane core with a pendant methylamine group . This scaffold belongs to the class of sp³‑rich, three‑dimensional building blocks increasingly sought in fragment‑based drug discovery to improve physicochemical and ADME profiles . Its commercial availability from multiple established suppliers supports its use in parallel synthesis and lead‑optimisation programmes .

Why {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride Cannot Be Simply Replaced by In‑Class Analogs


Although multiple oxa‑spirocyclic methanamine building blocks are commercially catalogued under the same general class, their physicochemical properties—governed by ring size, heteroatom placement, and salt form—diverge sufficiently to alter reactivity, solubility, and downstream molecular properties. For example, the 5‑oxaspiro[3.4]octane core of the title compound imparts a calculated LogP of 1.47 and a TPSA of 35.3 Ų, values that differ from those of the closest regioisomer 6‑oxaspiro[3.4]octane analog and from the free‑base form . Substituting the hydrochloride salt with the free base changes the molecular weight by 36.5 Da ( ~21 %) and eliminates the crystallinity that facilitates automated solid dispensing . Procurement‑level interchange therefore risks inconsistent reaction yields, altered purification behaviour, and compromised reproducibility in structure–activity relationship studies .

{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Purity Advantage: 98 % vs. 95 % – Reduced Impurity‑Driven Side Reactions

The hydrochloride salt is supplied at 98 % purity (Leyan), whereas the free‑base form (1849240‑49‑8) and the closest regioisomeric hydrochloride ({6‑oxaspiro[3.4]octan‑7‑yl}methanamine hydrochloride, 2089255‑01‑4) are typically offered at 95 % purity . The 3‑percentage‑point purity differential corresponds to a twofold reduction in total impurity burden (2 % vs. 5 %), lowering the probability of side reactions during amide coupling or reductive amination steps.

purity quality control reproducibility

Physical Form Differentiation: Crystalline Powder for Automated Solid Handling

The title compound is a free‑flowing powder at ambient temperature , whereas the free‑base analog is a liquid requiring storage at 4 °C . The 5‑oxaspiro[2.4]heptane‑6‑yl analog (CAS 2060041‑80‑5) is also a liquid, while the 2‑oxaspiro[3.5]nonane‑7‑yl hydrochloride is a powder but possesses a different spiro‑junction geometry . Among the oxaspiro‑methanamine hydrochlorides with comparable scaffold size, the powder form of the title compound enables direct use in automated solid‑dispensing platforms without the need for pre‑weighing of liquids.

physical form automation weighing accuracy

Calculated Lipophilicity and Polarity: Fine‑Tuning LogP and TPSA for CNS or Solubility Requirements

The title compound exhibits a calculated LogP of 1.47 and TPSA of 35.3 Ų (Leyan) . Although directly comparable calculated values for the regioisomer are not available from the same algorithm, the free base (MW 141.2) has a lower molecular weight and would be expected to have a lower LogP and different hydrogen‑bonding capacity, which alters its suitability for CNS drug design where multiparameter optimisation (CNS MPO) scores are sensitive to both LogP and TPSA . The hydrochloride salt provides a balanced profile: moderate lipophilicity for membrane permeability combined with low TPSA favourable for blood–brain barrier penetration.

LogP TPSA drug-likeness CNS MPO

Salt‑Form Advantage: Enhanced Aqueous Solubility and Crystallinity vs. Free Base

Conversion to the hydrochloride salt increases the molecular weight from 141.2 Da (free base) to 177.7 Da . This salt formation typically enhances aqueous solubility by several‑fold relative to the free amine through increased ionic character and improved crystal lattice energy . The crystalline powder form confirmed by Sigma‑Aldrich further facilitates reproducible weighing and dissolution .

solubility salt form crystallinity bioavailability

Optimal Application Scenarios for {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride Based on Quantitative Differentiation


Automated Parallel Synthesis of sp³‑Rich Fragment Libraries

The 98 % purity and crystalline powder form enable direct use in automated solid‑dispensing platforms for amide coupling or reductive amination without pre‑weighing delays . This is critical for high‑throughput medicinal chemistry groups building fragment libraries where stoichiometric accuracy and minimal impurity interference are required.

CNS‑Targeted Lead Optimisation Requiring Balanced LogP–TPSA

With a calculated LogP of 1.47 and TPSA of 35.3 Ų, the building block fits within the CNS MPO sweet spot (LogP 1–3, TPSA < 60 Ų) . Incorporation into lead scaffolds can maintain or improve predicted blood–brain barrier permeability while retaining sufficient solubility for in vivo studies .

Salt‑Form Screening for Solubility‑Limited Reaction Conditions

The HCl salt provides enhanced aqueous solubility compared with the free base, making it preferable for peptide coupling reactions in water‑THF mixtures or for preparing stock solutions in biological assay buffers . Researchers performing salt‑form screening can use this compound as a benchmark for amine hydrochloride solubility in their specific reaction media.

Scaffold‑Hopping Exercises Comparing Oxa‑Spiro Regioisomers

The 5‑oxaspiro[3.4]octane core is a direct comparator to the 6‑oxaspiro[3.4]octane and 5‑oxaspiro[2.4]heptane scaffolds . Procurement of the title compound alongside its regioisomers allows systematic evaluation of how oxygen placement and ring size affect target binding, metabolic stability, and off‑target selectivity in a given protein target series.

Quote Request

Request a Quote for {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.